molecular formula C19H16ClFN4O3 B11220335 N-(3-chloro-4-methoxyphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11220335
M. Wt: 402.8 g/mol
InChI Key: IQPUBTTXAGTGFW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an indazole moiety, and a substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indazole core, followed by the introduction of the pyrrolidine ring and the substituted phenyl group. Key steps may include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazine derivatives and ortho-substituted nitrobenzenes.

    Introduction of the Pyrrolidine Ring: This step often involves the use of pyrrolidine derivatives and appropriate coupling reagents.

    Substitution on the Phenyl Ring: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while nucleophilic substitution of the chloro group could introduce a variety of functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Pharmacology: The compound could be used in studies to understand its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion.

    Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biology: The compound could be used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, modulating their signaling pathways.

    Pathway Interference: The compound might interfere with specific cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:

    This compound analogs: These compounds may have slight variations in their substituents, leading to differences in their chemical and biological properties.

    Indazole Derivatives: Compounds containing the indazole moiety, which may exhibit similar pharmacological activities.

    Pyrrolidine Derivatives: Compounds with the pyrrolidine ring, which could have comparable chemical reactivity and biological effects.

Properties

Molecular Formula

C19H16ClFN4O3

Molecular Weight

402.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H16ClFN4O3/c1-28-15-6-5-11(8-12(15)20)22-19(27)10-7-16(26)25(9-10)18-17-13(21)3-2-4-14(17)23-24-18/h2-6,8,10H,7,9H2,1H3,(H,22,27)(H,23,24)

InChI Key

IQPUBTTXAGTGFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F)Cl

Origin of Product

United States

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